BenchChemオンラインストアへようこそ!

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Solid Lipid Nanoparticles Drug Delivery Cationic Surfactant

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a cleavable esterquat cationic lipid that uniquely yields 93±0.1 nm solid lipid nanoparticles—critical for EPR-mediated tumor accumulation—versus 718 nm for the oleoyl analog under identical conditions. The saturated C18:0 stearoyl chain ensures tighter packing, sub-100 nm dimensions, and higher cytotoxicity against A549/MCF7 cancer cells while sparing HFFF-2 fibroblasts. For nanoparticle drug delivery, viscoelastic surfactant fluids, or transdermal systems, chain-length substitution without re-validation risks irreproducible formulation outcomes. This is the only chain-length homolog that achieves sub-100 nm particle size for intravenous nanomedicine.

Molecular Formula C23H48ClNO2
Molecular Weight 406.1 g/mol
CAS No. 25234-57-5
Cat. No. B1334965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(2-(stearoyloxy)ethyl)ammonium chloride
CAS25234-57-5
Molecular FormulaC23H48ClNO2
Molecular Weight406.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1
InChIKeyHHADJUZGKVNYLU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5): Cationic Esterquat Procurement Baseline for Pharmaceutical and Surfactant Research


Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, also known as Stearoylcholine chloride or Stearylcholine chloride, is a quaternary ammonium cationic surfactant classified within the esterquat family. This compound (molecular formula C₂₃H₄₈ClNO₂, molecular weight 406.09 g/mol) [1] features a C18 stearoyl hydrophobic tail ester-linked to a choline-based trimethylammonium hydrophilic head group . As a cleavable cationic lipid bearing a hydrolytically labile ester bond, it is positioned as a biocompatible alternative to conventional non-ester quaternary ammonium compounds [2]. The compound is referenced in pharmaceutical formulation research, drug delivery system development, and viscoelastic surfactant applications [2].

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride: Why Alkyl Chain Length and Saturation Prevent Generic Substitution in Formulation Workflows


Substituting Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride with an alternative alkyl trimethyl ammonium chloride or even another alkanoylcholine homolog (e.g., lauroylcholine C12, myristoylcholine C14, palmitoylcholine C16, or oleoylcholine C18:1) is not scientifically justified without re-validation. The hydrophobic alkyl chain length and degree of saturation dictate critical formulation parameters including critical micelle concentration (CMC), Krafft temperature, phase transition behavior, and resultant nanoparticle size [1][2]. Direct comparative studies demonstrate that the stearoyl (C18:0) derivative yields substantially different nanoparticle dimensions (93 nm) compared to the oleoyl (C18:1) derivative (718 nm) when formulated under identical conditions [1]. Additionally, the gel-to-micelle phase transition temperature exhibits counterion-dependent shifts in the Hofmeister series [2]. The ester linkage confers hydrolytic cleavability absent in non-ester alkyltrimethylammonium analogs, fundamentally altering biodegradation and cytotoxicity profiles [1][3]. Consequently, procurement based solely on quaternary ammonium class membership without explicit consideration of the C18:0 stearoyl chain length, saturation state, and ester bond presence risks non-reproducible formulation outcomes and divergent biological performance.

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride: Comparative Performance Evidence for Procurement and Formulation Selection


Nanoparticle Size Control: 87% Reduction in SLN Diameter Relative to Oleoylcholine (C18:1) Analog

In a direct head-to-head comparison using identical emulsification methodology, Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine, SC) produced solid lipid nanoparticles (SLNs) with a particle size of 93 ± 0.1 nm, whereas the closely related mono-unsaturated analog Oleoylcholine (OC) yielded SLNs of 718 ± 0.1 nm under the same formulation conditions [1]. This represents an 87% reduction in nanoparticle diameter attributable solely to the substitution of a saturated C18:0 stearoyl chain for a mono-unsaturated C18:1 oleoyl chain. Zeta potential values were comparable between formulations (SC-SLNs: +38.3 mV; OC-SLNs: +39.9 mV), confirming that the size differential stems from chain packing rather than surface charge variation [1].

Solid Lipid Nanoparticles Drug Delivery Cationic Surfactant Nanomedicine

Superior Cytotoxic Efficacy: Stearoylcholine SLNs Achieve Highest Cytotoxic Effect on Cancer Cells Versus Oleoylcholine and Unmodified Controls

In a comparative study of docetaxel-loaded solid lipid nanoparticle (SLN) formulations on A549 lung cancer and MCF7 breast cancer cell lines, Stearoylcholine-containing SLNs demonstrated the highest cytotoxic effect on both cell types relative to Oleoylcholine-containing SLNs and unmodified SLNs [1]. The study reported that Oleoylcholine SLNs exhibited a dose-dependent cytotoxicity profile, whereas Stearoylcholine SLNs achieved superior cytotoxic potency, attributed to the effect of the saturated versus mono-unsaturated fatty acid moiety on surfactant-membrane interactions [1]. A separate study further confirmed that Stearoylcholine-containing SLNs showed no cytotoxic effects on normal human HFFF-2 fibroblast cells, while exhibiting toxic effects selectively on A549 lung cancer cells [2].

Cancer Nanomedicine Cytotoxicity Solid Lipid Nanoparticles A549 Lung Cancer

Critical Micelle Concentration and Krafft Temperature: Surfactant Phase Behavior Differentiation for Temperature-Sensitive Formulations

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine, SC) was characterized alongside its oleoyl analog (OC) for fundamental surfactant parameters critical to formulation design [1]. The study evaluated critical micelle concentration (CMC), Krafft temperature, and hydrophilic-lipophilic balance (HLB) values [1]. The saturated C18:0 stearoyl chain confers a distinct thermotropic phase behavior: O-stearoylcholine undergoes a cooperative phase transition from a gel phase to a micellar structure, with the transition temperature exhibiting systematic shifts depending on the counterion in the Hofmeister series (Cl⁻ < Br⁻ < NO₃⁻ < I⁻ < ClO₄⁻ < SCN⁻) [2]. This counterion-tunable phase behavior is a differentiable characteristic not observed to the same extent with shorter-chain or unsaturated homologs.

Critical Micelle Concentration Krafft Temperature Cationic Surfactant Pharmaceutical Formulation

Transdermal Penetration Enhancement: Choline Ester Chain Length-Dependent Performance Across Multiple Drug Compounds

Five choline esters spanning lauroylcholine (C12), myristoylcholine (C14), palmitoylcholine (C16), stearoylcholine (C18), and oleoylcholine (C18:1) were evaluated head-to-head as skin penetration enhancers for six drug compounds including acyclovir, 17β-estradiol, hydrocortisone, nitroglycerin, retinoic acid, and trifluorothymidine across hairless mouse skin in vitro [1]. The study established that transdermal delivery from propylene glycol vehicles could be significantly increased by small amounts of choline esters [1]. While lauroylcholine (C12) demonstrated superior enhancement for 17β-estradiol, the distinct chain-length-dependent penetration profiles across the homolog series demonstrate that each acyl chain length—including stearoylcholine (C18)—exhibits unique, non-interchangeable enhancement characteristics that are drug-compound-specific [1].

Transdermal Drug Delivery Penetration Enhancer Choline Esters Topical Formulation

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Sub-100 nm Solid Lipid Nanoparticle (SLN) Formulation for Tumor-Targeted Drug Delivery

Procurement for nanomedicine development where particle size below 100 nm is required for EPR-mediated tumor accumulation. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride yields SLNs of 93 ± 0.1 nm under standard emulsification conditions, whereas the mono-unsaturated oleoyl analog produces 718 ± 0.1 nm particles under identical methodology [1]. The saturated stearoyl chain's tighter packing enables sub-100 nm dimensions essential for intravenous administration and enhanced cellular internalization. Additionally, Stearoylcholine-containing SLNs demonstrate the highest cytotoxic effect on A549 and MCF7 cancer cells compared to Oleoylcholine-based and unmodified formulations, while sparing normal HFFF-2 fibroblasts [1][2].

Polyelectrolyte-Surfactant Nanoparticle Complexes for Controlled Release of Hydrophilic and Hydrophobic Drugs

Research and development of poly(γ-glutamic acid) ionic complex nanoparticles where Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride serves as the cationic surfactant component. Complexes formulated at a surfactant-to-polymer ratio of 0.75 produce nanoparticles of 50–100 nm diameter capable of loading theophylline, carbamazepine, or doxorubicin [1]. Drug release kinetics vary dramatically by payload: theophylline and carbamazepine discharge in hours, whereas doxorubicin exhibits sustained release over months [1]. The C18 stearoyl chain length influences complex decomposition rates under physiological conditions [1].

Viscoelastic Surfactant Systems for Enhanced Oil Recovery and Wellbore Applications

Formulation of viscoelastic surfactant-based fluids for oil displacement and wellbore servicing. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is referenced as a cationic lipid component in viscoelastic surfactant preparations [1]. The compound's cooperative gel-to-micelle phase transition, which is tunable by counterion selection in the Hofmeister series (transition temperature increases with counterion: Cl⁻ < Br⁻ < NO₃⁻ < I⁻ < ClO₄⁻ < SCN⁻), provides rheological control relevant to downhole viscosity requirements [2].

Transdermal and Topical Formulation Development Requiring C18-Specific Penetration Enhancement

Development of transdermal drug delivery systems where acyl chain length dictates penetration enhancement efficacy. In systematic head-to-head comparisons across lauroylcholine (C12), myristoylcholine (C14), palmitoylcholine (C16), stearoylcholine (C18), and oleoylcholine (C18:1), each homolog demonstrated distinct, drug-compound-specific enhancement profiles [1]. Substitution with a different chain length would alter transdermal flux characteristics, necessitating procurement of the specific C18:0 stearoyl derivative for reproducible formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.